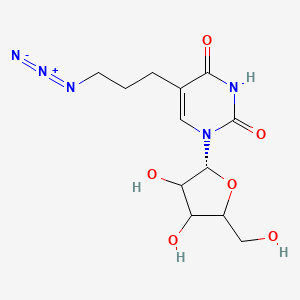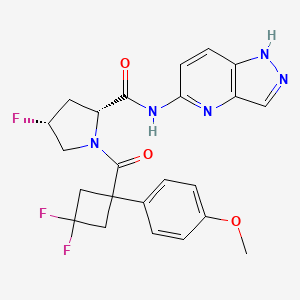
Ep300/CREBBP-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ep300/CREBBP-IN-4 is a small molecule inhibitor targeting the histone acetyltransferases E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins play crucial roles in regulating gene expression through acetylation of histones and non-histone proteins, making them significant in various biological processes and diseases, including cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures to ensure the compound meets regulatory standards .
化学反応の分析
Types of Reactions
Ep300/CREBBP-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but generally involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
科学的研究の応用
Ep300/CREBBP-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone acetylation in gene regulation and chromatin remodeling.
Biology: Investigates the function of EP300 and CREBBP in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.
Medicine: Explores its potential as a therapeutic agent in treating cancers, particularly those with dysregulated histone acetylation.
Industry: Applied in drug discovery and development, serving as a lead compound for designing new inhibitors targeting histone acetyltransferases
作用機序
Ep300/CREBBP-IN-4 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. This inhibition prevents the acetylation of histones and non-histone proteins, leading to altered gene expression and disrupted cellular processes. The compound specifically targets the bromodomain and histone acetyltransferase domains of EP300 and CREBBP, blocking their interaction with acetyl-CoA and substrate proteins .
類似化合物との比較
Ep300/CREBBP-IN-4 is unique compared to other similar compounds due to its specific inhibitory activity and molecular structure. Similar compounds include:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP acetyltransferase activity.
iP300w: A spiro-hydantoin with potent inhibitory effects on EP300/CREBBP.
CPI-1612: An aminopyridine-based inhibitor with high potency and bioavailability.
These compounds share similar targets but differ in their chemical structures, potencies, and pharmacokinetic properties, making this compound a valuable addition to the repertoire of EP300/CREBBP inhibitors .
特性
分子式 |
C23H22F3N5O3 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
(2R,4R)-1-[3,3-difluoro-1-(4-methoxyphenyl)cyclobutanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1 |
InChIキー |
TURGXTFEXLEVEN-RDTXWAMCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
正規SMILES |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


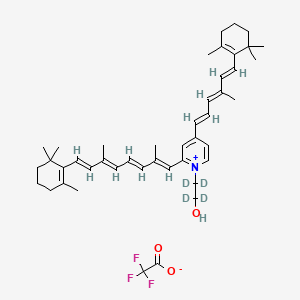
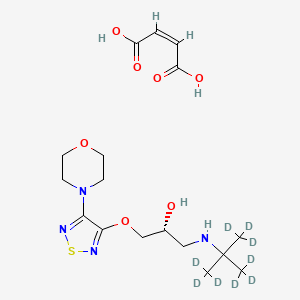

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
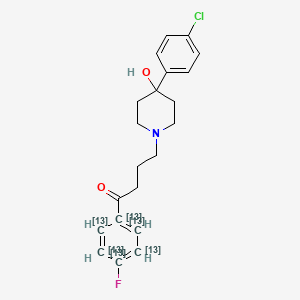
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)

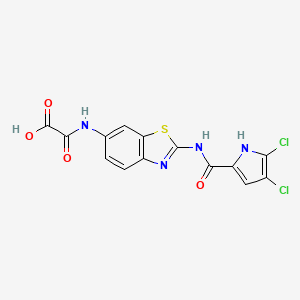
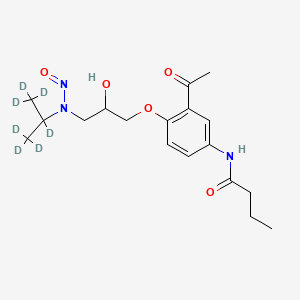
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)


